Cyclohexanamine, 4-(cyclohexylmethyl)-

Description

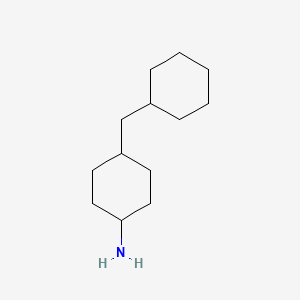

Cyclohexanamine, 4-(cyclohexylmethyl)- (CAS: 1761-71-3; synonyms: 4,4′-methylenebis(cyclohexanamine), PACM) is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol. Its structure consists of two cyclohexylamine moieties linked by a methylene bridge, yielding three geometric isomers: trans-trans, cis-cis, and cis-trans . This compound is industrially significant, particularly in polymer production (e.g., epoxy resins) due to its dual primary amine functionalities, which enhance cross-linking efficiency.

Properties

CAS No. |

37621-85-5 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

4-(cyclohexylmethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H25N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10,14H2 |

InChI Key |

BHMDNHIWCXQHCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2CCC(CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Aminomethyl)cyclohexanamine (CAS: 13338-82-4)

- Molecular Formula : C₇H₁₆N₂

- Molecular Weight : 128.22 g/mol

- Key Differences: Lacks the methylene bridge, featuring a single cyclohexane ring with an aminomethyl substituent. Exists as cis- and trans-isomers.

- Applications : Intermediate in pharmaceutical synthesis; lower steric hindrance compared to PACM .

4-(Trifluoromethyl)cyclohexylamine (CAS: 58665-70-6)

N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine

- Molecular Formula : C₁₄H₂₂N₂O

- Synthesis: Produced via reaction of 2-(cyclohexylamino)propan-1-ol with pyridin-2-ol derivatives; purified via silica gel chromatography (43% yield) .

Physicochemical Properties

| Compound | Boiling Point (°C) | LogP | Water Solubility (mg/L) | Key Functional Groups |

|---|---|---|---|---|

| PACM | Not reported | 2.1 | Low (<100) | Dual primary amines |

| 4-(Aminomethyl)cyclohexanamine | 220–225 | 0.9 | Moderate (~500) | Single primary amine |

| 4-(Trifluoromethyl)cyclohexylamine | 150–155 | 1.8 | Low (<100) | Trifluoromethyl, primary amine |

Notes:

- PACM’s higher LogP (2.1) suggests greater lipophilicity, favoring membrane permeability in biological systems .

- The trifluoromethyl group in 58665-70-6 significantly reduces water solubility due to hydrophobicity .

Pharmacological and Toxicological Profiles

PACM

- Toxicity: Acute oral LD₅₀ (rat): 1,200 mg/kg . Skin sensitization: Positive in murine local lymph node assays . Genotoxicity: Negative in Ames tests; structural analogue 6864-37-5 showed clastogenicity at high doses .

4-(Aminomethyl)cyclohexanamine

N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine

- Applications : Candidate for CNS-targeting drugs due to trifluoromethyl-enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.